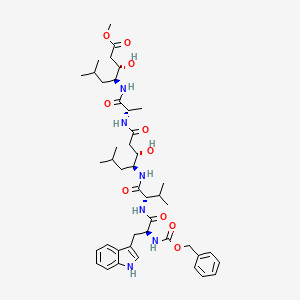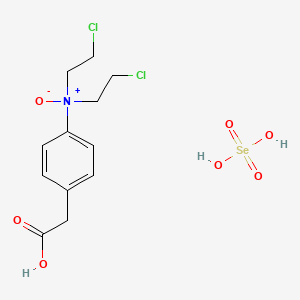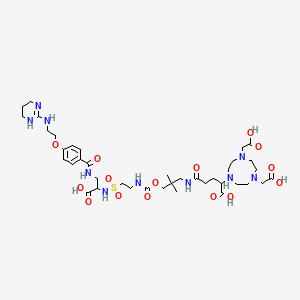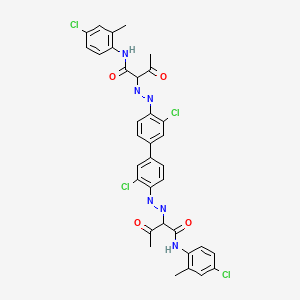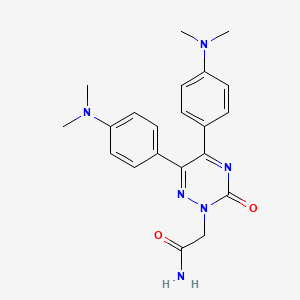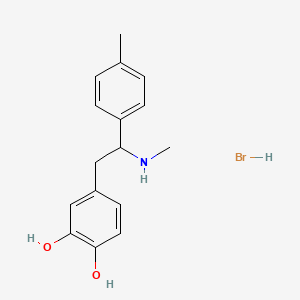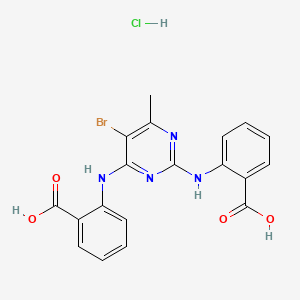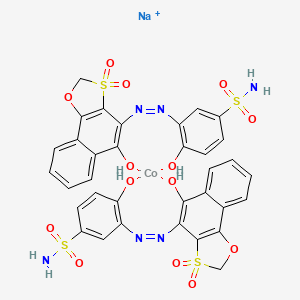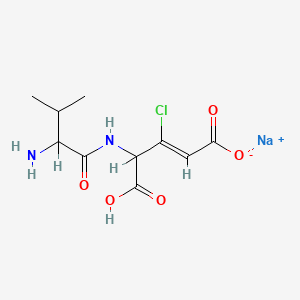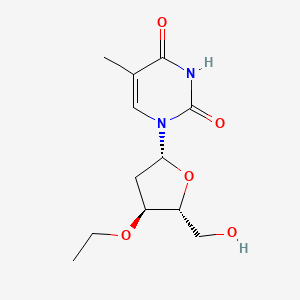
Thymidine, 3'-O-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-O-ethyl- is a modified nucleoside derived from thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-ethyl- typically involves the protection of the hydroxyl groups of thymidine, followed by selective alkylation at the 3’-position.
Industrial Production Methods: Industrial production of Thymidine, 3’-O-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine, 3’-O-ethyl- undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethyl carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-O-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies and as a component in diagnostic assays.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays .
Wirkmechanismus
The mechanism of action of Thymidine, 3’-O-ethyl- involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The ethyl modification at the 3’-position can affect the binding affinity and recognition by DNA polymerases and other enzymes involved in nucleic acid metabolism .
Molecular Targets and Pathways:
DNA Polymerases: The modified nucleoside can be incorporated into DNA by DNA polymerases, potentially leading to chain termination or mutations.
Thymidine Kinase: The compound can be phosphorylated by thymidine kinase, affecting its cellular uptake and metabolism.
Vergleich Mit ähnlichen Verbindungen
Thymidine, 3’-O-ethyl- can be compared with other modified nucleosides such as:
Deoxythymidine: The unmodified form of thymidine.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation assays.
2’-Deoxy-5-ethynyluridine (EdU): Another thymidine analog used for DNA labeling .
Uniqueness: This modification can enhance its stability, binding affinity, and specificity in various biochemical and medical applications .
Eigenschaften
CAS-Nummer |
81542-72-5 |
|---|---|
Molekularformel |
C12H18N2O5 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-ethoxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O5/c1-3-18-8-4-10(19-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
KXGTYHLMWACQAG-IVZWLZJFSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCOC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


